CID 156588399

Description

Contextualization within Azo Dye Chemistry and Research Significance

Chromotrope 2R is classified as a monoazo dye, a major class of organic colorants characterized by the presence of one azo group (–N=N–) that links aromatic rings. rsc.orgacs.org This azo chromophore is fundamental to its intense color. The structure is based on a naphthalene (B1677914) disulfonic acid core, specifically derived from chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). acs.org The presence of two sulfonate (–SO₃H) groups renders the molecule anionic and highly soluble in water, a key property for its application in aqueous systems. chemimpex.comscbt.com

The research significance of Chromotrope 2R stems from its versatile chemical nature. The hydroxyl (–OH) and sulfonate groups can act as ligands, enabling the molecule to form stable complexes with various metal ions. rsc.orgresearchgate.net This chelating ability is the foundation for its use in the analytical determination of metals. rsc.org Furthermore, its aromatic structure and ability to interact with biomolecules have cemented its role in histology for staining specific cellular components. chemimpex.comchemimpex.com In more recent research, the dye's electrochemical properties and its capacity to participate in or sensitize redox reactions have been explored, opening new avenues in analytical chemistry and materials science. acs.orgijcce.ac.irijcce.ac.ir

Historical and Contemporary Academic Research Trajectories

The academic research trajectory of Chromotrope 2R has evolved from foundational applications in biological sciences to sophisticated uses in modern analytical and environmental chemistry.

Historically, Chromotrope 2R is well-established in histology and cytology. chemimpex.com It is a key component in several classic staining methods. One of its most recognized historical uses is in Lendrum's method for specifically staining eosinophil granules bright red, often in a solution containing phenol. stainsfile.comstainsfile.com It also serves as a plasma stain in trichrome techniques, most notably as a replacement for xylidine (B576407) ponceau in Masson's trichrome stain and in Gomori's one-step method. stainsfile.comdawnscientific.com These methods, developed decades ago, leverage the dye's affinity for basic proteins and phospholipids (B1166683) to provide clear differentiation of tissue components, such as staining mitochondrial and endoplasmic reticulum membranes. dawnscientific.comgspchem.com Another significant application has been in microbiology for the detection of microsporidia spores in clinical samples, where it is used in a modified trichrome stain. ijcce.ac.irresearchgate.net

Contemporary research has expanded the utility of Chromotrope 2R far beyond traditional staining. In recent years, its application in advanced analytical chemistry has become a major focus.

Chemiluminescence: Researchers have demonstrated its potential as a highly effective sensitizer (B1316253) in chemiluminescence (CL) reactions. ijcce.ac.ir For instance, it enhances the light emission from the acidic potassium permanganate (B83412) CL system, enabling the sensitive determination of pharmaceuticals like codeine, pholcodine, naproxen, and naltrexone. ijcce.ac.irijcce.ac.ir Studies show that Chromotrope 2R stabilizes a Mn(III)-dye complex, which facilitates the production of light-emitting excited states. ijcce.ac.irijcce.ac.ir

Metal Ion Detection: Its ability to form complexes with metal ions is being exploited in novel detection methods. A method for detecting trace amounts of copper (Cu²⁺) ions was developed based on the observation that the formation of a Cu²⁺–Chromotrope 2R complex suppresses the dye's degradation under UVC irradiation. rsc.org Other research has focused on using sorbents coated with Chromotrope 2R for the preconcentration and determination of copper, iron, and lead ions from water samples. researchgate.net

Corrosion Inhibition: In the field of materials science, Chromotrope 2R has been investigated as a corrosion inhibitor for mild steel in acidic environments. acs.org Studies using electrochemical techniques found that the dye molecules adsorb onto the steel surface, forming a protective layer that shields it from the corrosive medium, with the adsorption process following the Langmuir isotherm. acs.org

Environmental Remediation: The prevalence of azo dyes in industrial wastewater has prompted research into their degradation. Chromotrope 2R has been used as a model compound to study the efficacy of various environmental remediation techniques, such as adsorption onto activated carbon derived from plant waste and catalytic degradation using novel hybrid catalysts like molybdovanadophosphoric acid supported on kaolin (B608303). neptjournal.comresearchgate.net

This shift from a classical histological stain to a versatile chemical tool highlights its enduring relevance in the advancement of chemical research.

| Research Area | Finding |

| Analytical Chemistry | Acts as a sensitizer in chemiluminescence reactions with acidic potassium permanganate for determining drugs like codeine and pholcodine. ijcce.ac.irijcce.ac.ir |

| Analytical Chemistry | Enables trace detection of Cu²⁺ ions by suppressing the dye's decolorization under UVC light upon complex formation. rsc.org |

| Materials Science | Functions as an effective corrosion inhibitor for mild steel in sulfuric acid, with an inhibition efficiency that increases with concentration. acs.org |

| Environmental Science | Can be removed from aqueous solutions via adsorption onto activated carbon or catalytically degraded using hybrid materials like MVPA/Kaolin. neptjournal.comresearchgate.net |

| Histology | Used in the "quick-hot Gram-chromotrope" technique to differentially stain microsporidian spores dark violet against a pale green background. researchgate.net |

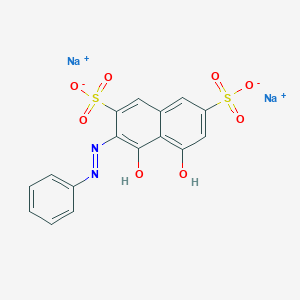

Structure

3D Structure of Parent

Properties

CAS No. |

4197-07-3 |

|---|---|

Molecular Formula |

C16H12N2NaO8S2 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H12N2O8S2.Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;/h1-8,19-20H,(H,21,22,23)(H,24,25,26); |

InChI Key |

HCONNFRSAKMKII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |

Other CAS No. |

4197-07-3 |

Pictograms |

Irritant |

Synonyms |

chromotrope 2R |

Origin of Product |

United States |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the fundamental characteristics of Chromotrope 2R. These theoretical approaches complement experimental data and offer a deeper understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic transitions. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and optical properties. mdpi.com

For Chromotrope 2R, the HOMO and LUMO energies have been calculated to understand its electronic behavior. The distribution of electron density in these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. The HOMO generally acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap has been found to be significant in confirming the bioactivity of similar molecules. researchgate.net

Table 1: Frontier Molecular Orbital Energies of a Related Azo Dye (PDBO)

| Parameter | Energy (eV) |

| EHOMO | -6.269502 |

| ELUMO | -2.509433 |

| Energy Gap (ΔE) | 3.760069 |

| Data for 2-hydroxy-5-(Phenyldiazenyl)benzaldehyde oxime (PDBO) calculated at the B3LYP/6-311++G(d,p) level of theory. longdom.org |

Spectroscopic Parameter Prediction (UV-Vis, FT-IR, FT-Raman)

Computational methods have been successfully used to predict the spectroscopic parameters of Chromotrope 2R, which show good agreement with experimental data. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are a widely used and accurate method for predicting electronic absorption spectra. researchgate.net These calculations help in understanding the nature of electronic transitions, such as π → π* and n → π*, which are responsible for the color of the dye. The predicted absorption wavelengths for Chromotrope 2R align well with the experimental UV-Vis spectrum. researchgate.net

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: The vibrational frequencies of Chromotrope 2R have been calculated using DFT methods. researchgate.net These theoretical wavenumbers, when compared with experimental FT-IR and FT-Raman spectra, allow for a detailed assignment of the vibrational modes of the molecule. researchgate.netmdpi.com This includes identifying characteristic stretching and bending vibrations of functional groups like C=O, N=N, and C-N. researchgate.net The agreement between calculated and observed vibrational frequencies validates the computed molecular geometry. researchgate.net

Tautomeric Equilibrium Studies

Azo dyes like Chromotrope 2R, which have a hydroxyl group ortho to the azo linkage, can exist in two tautomeric forms: the azo form and the hydrazone form. acs.orgcsic.esnih.gov Spectroscopic and computational studies have shown that for Chromotrope 2R, the hydrazone tautomer, stabilized by hydrogen bonding, is the major species in the solid state. researchgate.net The equilibrium between these two forms can be influenced by factors such as the solvent environment. researchgate.net The hydrazone form is characterized by specific vibrational bands, such as those related to N-H and C=O groups. researchgate.net

First-Order Hyperpolarizability and Band Gap Energy

The nonlinear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a measure of a molecule's NLO response. Calculations of β for molecules similar to Chromotrope 2R have been performed to assess their potential as NLO materials. longdom.org A higher value of β indicates a stronger NLO response. longdom.org These calculations often involve determining the dipole moment and molecular polarizability. longdom.org The band gap energy, derived from the HOMO-LUMO energies, is also related to the NLO properties of a molecule. longdom.orgiwaponline.com For a related azo dye, the first hyperpolarizability was calculated to be 16.93289 × 10-30 esu. longdom.org

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. longdom.orglibretexts.orgreadthedocs.io These maps illustrate the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). longdom.org For Chromotrope 2R, MEP analysis helps in identifying the reactive sites for intermolecular interactions. researchgate.netresearchgate.net The MEP is typically color-coded, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). longdom.org

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are crucial for elucidating the molecular structure, electronic properties, and dynamic behavior of chemical compounds. For the azo dye Chromotrope 2R, methods such as vibrational, electronic absorption, and luminescence spectroscopy provide detailed insights into its characteristics.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. Detailed analyses of the FT-IR and NIR FT-Raman spectra of Chromotrope 2R have been performed to understand its structural properties. researchgate.net

Theoretical computations and experimental spectra suggest that in the solid state, Chromotrope 2R predominantly exists as a hydrogen-bonded hydrazone tautomer in a trans configuration. researchgate.net This structural arrangement is stabilized by hydrogen bonding. researchgate.net

Key vibrational bands observed in the spectra of Chromotrope 2R have been assigned to specific functional groups. The C=O stretching vibration is typically strong and appears in the region of 1680–1630 cm⁻¹. researchgate.net Its exact position is influenced by factors like conjugation and hydrogen bonding. researchgate.net In the case of Chromotrope 2R, absorptions between 1618-1560 cm⁻¹ are attributed to contributions from N-H bending (δ(NH)) and C=O stretching (ν(C=O)), which is characteristic of the hydrazone tautomer. researchgate.net The N=N stretching vibration of the azo group is expected in the 1440–1380 cm⁻¹ region. researchgate.net Other notable bands include the aromatic C-H stretching at 3373 cm⁻¹ and a peak at 2104 cm⁻¹ representing C-N stretching. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3373 | Aromatic C-H Stretching | researchgate.net |

| 2104 | C-N Stretching | researchgate.net |

| 1680-1630 | C=O Stretching | researchgate.net |

| 1618-1560 | N-H Bending and C=O Stretching (Hydrazone Tautomer) | researchgate.net |

| 1559 | -N=N- Vibration | researchgate.net |

| 1440-1380 | N=N Stretching | researchgate.net |

Electronic absorption spectroscopy, or UV-Vis, is used to study the electronic transitions within a molecule. The UV-Vis spectrum of Chromotrope 2R is characterized by a strong absorption band in the visible region, which is responsible for its red color. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent, pH, and molecular aggregation. wordpress.com

In aqueous solutions, the absorption spectrum of Chromotrope 2R changes with pH, indicating the presence of different ionic species. At acidic to neutral pH (3, 5, and 7), the absorption maximum is observed at approximately 504 nm. wordpress.com Theoretical calculations using density functional theory (DFT) have been employed to explain the origin of these spectral transitions. wordpress.com Studies have reported λmax values for Chromotrope 2R in various media, generally falling within the 500 nm to 513 nm range. thermofisher.comresearchgate.net For instance, in methanol, a λmax of 513 ± 5 nm is reported. thermofisher.com When Chromotrope 2R binds to proteins, a significant red shift in the absorption peak occurs, with the complex showing a maximum at 567 nm, compared to 501.6 nm for the free dye under the same conditions. mdpi.org

The aggregation of dye molecules, such as in layer-by-layer films, can also alter the electronic absorption spectrum, often causing broadening and the appearance of new, lower-energy bands. wordpress.com

| λmax (nm) | Conditions | Reference |

|---|---|---|

| 501.6 | Aqueous buffer (pH 2.7) | mdpi.org |

| 504 | Aqueous solution (pH 3, 5, 7) | wordpress.com |

| 508 | - | researchgate.net |

| 509 | Aqueous solution | avantorsciences.com |

| 510 | Aqueous media | |

| 513 ± 5 | Methanol | thermofisher.com |

| 567 | Bound to Bovine Serum Albumin (BSA) | mdpi.org |

Luminescence spectroscopy investigates the emission of light from excited electronic states of molecules, providing information on their electronic structure and environment.

Fluorescence Spectroscopy: The fluorescence properties of Chromotrope 2R are sensitive to its molecular environment. In studies involving layer-by-layer self-assembled films, the aggregation of Chromotrope 2R molecules leads to changes in the fluorescence emission spectra compared to the dye in solution. wordpress.com The formation of dye aggregates can result in the appearance of a broad, lower-energy emission band around 616 nm, which is attributed to intermolecular vibrational coupling between adjacent dye molecules. wordpress.com In other applications, the fluorescence of other molecules can be quenched by Chromotrope 2R. For example, a fluorescence sensing method has been developed based on the ability of Chromotrope 2R to quench the fluorescence emission of red-emissive cationic carbon dots (at λem 680 nm) through electrostatic interactions and the inner-filter effect (IFE).

Chemiluminescence: Chromotrope 2R has been identified as a highly effective sensitizer (B1316253) in chemiluminescence (CL) reactions. ijcce.ac.irx-mol.netijcce.ac.ir It significantly enhances the weak CL signal produced during the oxidation of certain analytes by acidic potassium permanganate (B83412) (KMnO₄). ijcce.ac.irx-mol.net Studies comparing several dyes found that Chromotrope 2R produced the most significant sensitizing effect. ijcce.ac.irx-mol.net The proposed mechanism involves the reaction of Chromotrope 2R with KMnO₄ to form a stabilized manganese(III)-dye complex ([Mn(III)-DOx]³⁺). ijcce.ac.irijcce.ac.ir This complex facilitates the production of excited ions, thereby increasing the intensity of the emitted light. ijcce.ac.irijcce.ac.ir This synergistic effect has been utilized to develop sensitive analytical methods for the determination of various compounds, including drugs like codeine, pholcodine, naproxen, and naltrexone. ijcce.ac.irx-mol.netijcce.ac.ir

Complexation Chemistry and Coordination Mechanisms

Interactions with Other Chemical Species

Beyond metal chelation, Chromotrope 2R engages in other significant chemical interactions, including the formation of ion-pairs with organic molecules and acting as a synergistic agent in sensitized chemical reactions.

Ion-Pair Formation with Organic Analytes

As an anionic dye containing two sulfonic acid groups, Chromotrope 2R readily forms ion-pair or ion-association complexes with large cationic organic analytes. innovareacademics.inresearchgate.net This process typically involves an electrostatic interaction between the negatively charged sulfonate groups of the dye and a protonated nitrogen atom or other cationic center on the analyte molecule in an acidic medium. innovareacademics.inresearchgate.net

The resulting ion-pair complexes are often water-insoluble but can be extracted into an organic solvent like methylene (B1212753) chloride or dichloromethane (B109758). innovareacademics.in The absorbance of the colored extract is then measured spectrophotometrically for quantitative analysis. This principle has been applied to develop simple and sensitive extractive spectrophotometric methods for a variety of pharmaceutical compounds.

For instance, Chromotrope 2R forms a 1:1 ion-pair complex with the antidiabetic drug Pioglitazone in an acidic buffer, which can be extracted into dichloromethane and measured at 514 nm. innovareacademics.inresearchgate.net Similarly, it forms ion-pairs with the antispasmodic drug Mebeverine hydrochloride (1:1 ratio), the antiseptic Benzethonium chloride, and the drugs Ibuprofen and Nystatin, enabling their determination in pharmaceutical formulations. researchgate.netresearch-nexus.netscinito.ai

Table 2: Examples of Ion-Pair Formation with Organic Analytes This table is interactive. You can sort and filter the data.

| Organic Analyte | Stoichiometry (Analyte:Dye) | Medium | Extraction Solvent | λmax (nm) | Reference |

|---|---|---|---|---|---|

| Pioglitazone | 1:1 | Acidic Buffer (HCl+KCl) | Dichloromethane | 514 | innovareacademics.in |

| Benzethonium Chloride | 1:1 | Not specified | Methylene Chloride | 530 | |

| Mebeverine Hydrochloride | 1:1 | Water | Not applicable | Not specified | research-nexus.net |

| Ibuprofen | Not specified | Acidic Medium | Not specified | 562 | researchgate.net |

| Nystatin | Not specified | Acidic Medium | Not specified | 566 | researchgate.net |

Synergistic Effects in Sensitized Reactions

Chromotrope 2R has been identified as a highly effective sensitizer (B1316253) or enhancer, particularly in chemiluminescence (CL) reactions involving acidic potassium permanganate (B83412). ijcce.ac.irresearchgate.net In these systems, the weak CL signal generated from the direct reaction of an analyte with the oxidizing agent is significantly amplified by the presence of Chromotrope 2R. researchgate.netx-mol.net This synergistic effect forms the basis for novel and highly sensitive analytical methods for various compounds. researchgate.net

The proposed mechanism suggests that Chromotrope 2R reacts with potassium permanganate to form and stabilize an intermediate Mn(III)-dye complex. ijcce.ac.irijcce.ac.ir This stabilization makes the subsequent production of the excited emitter species, which is responsible for the light emission, more accessible and efficient upon reaction with the target analyte. ijcce.ac.irijcce.ac.ir

This enhancement effect has been successfully applied to the determination of several pharmaceutical drugs. researchgate.net For example, it significantly increases the CL intensity for the determination of Naproxen and Naltrexone. researchgate.netx-mol.net In comparative studies with other dyes like Rhodamine 6G and Eosin Y, Chromotrope 2R was found to produce the highest signal enhancement for a range of analytes, including Codeine, Pholcodine, ascorbic acid, and citric acid. ijcce.ac.irresearchgate.net

Table 3: Analytes Determined Using Chromotrope 2R as a Sensitizer in KMnO₄ Chemiluminescence This table is interactive. You can sort and filter the data.

| Analyte | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Naproxen | Flow Injection Chemiluminescence | Chromotrope 2R provides significant signal enhancement. | researchgate.netx-mol.net |

| Naltrexone | Flow Injection Chemiluminescence | Method developed for determination in synthetic samples. | researchgate.netx-mol.net |

| Codeine | Chemiluminescence | Chromotrope 2R found to be the most effective sensitizer among several tested dyes. | ijcce.ac.irijcce.ac.ir |

| Pholcodine | Chemiluminescence | Enables determination in pharmaceutical and synthetic samples. | ijcce.ac.irijcce.ac.ir |

| Ascorbic Acid | Chemiluminescence | Listed as an analyte for which Chromotrope 2R produces a high signal. | researchgate.net |

| Citric Acid | Chemiluminescence | Listed as an analyte for which Chromotrope 2R produces a high signal. | researchgate.net |

Advanced Analytical Methodologies and Sensor Development

Spectrophotometric Determination Techniques

Spectrophotometry, a method based on the absorption of light by chemical substances, is a common application for Chromotrope 2R. It is used both for the quantification of the dye itself and as a reagent for determining other analytes.

UV-Vis spectrophotometry is a primary technique for the determination of Chromotrope 2R. Assays have been developed to quantify the dye in various matrices, including water, detergents, and food samples. tandfonline.com A key aspect of these assays is often a preconcentration step to enable the detection of trace levels of the dye. tandfonline.com For instance, a method combining deep eutectic solvent-based liquid phase microextraction with UV-Vis spectrophotometry has been established for determining Chromotrope 2R. x-mol.net

Chromotrope 2R also serves as a critical reagent in spectrophotometric assays for a wide range of other substances. It forms colored complexes (ion-associates) with various compounds, allowing for their quantification.

Protein Determination : In a Britton-Robinson buffer at pH 2.7, Chromotrope 2R reacts with proteins to form a complex with a maximum absorption at 567 nm. mdpi.org This represents a 65 nm red shift from the dye's own absorption maximum at 501.6 nm, enabling sensitive protein determination. mdpi.org The molar absorptivity of the complex with bovine serum albumin (BSA) is reported to be 2.99×10⁵ L·mol⁻¹·cm⁻¹. mdpi.org

Pharmaceutical Analysis : The dye is used to determine various drugs, such as meclozine HCl, papaverine (B1678415) HCl, ibuprofen, and nystatin. nih.govresearchgate.net The method involves the formation of ion-pair complexes between the drug and Chromotrope 2R in an acidic medium, which can then be quantified. researchgate.net For example, the ibuprofen-C2R complex shows maximum absorption at 562 nm, while the nystatin-C2R complex absorbs at 566 nm. researchgate.net

Metal Ion Detection : A simple and reliable spectrophotometric method for the determination of uranium involves the formation of complexes with Chromotrope 2R. researchgate.netdntb.gov.ua Another novel method was developed for detecting trace copper (Cu²⁺) ions based on the suppressed degradation of the Cu²⁺-Chromotrope 2R complex under UVC irradiation. rsc.org

The following table summarizes the key parameters for various UV-Vis spectrophotometric assays involving Chromotrope 2R.

| Analyte | Matrix/Method | λmax (nm) | Linear Range | Limit of Detection (LOD) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Chromotrope 2R | Water, Detergent, Food | - | - | 5.4 µg/L | - |

| Proteins (BSA) | Britton-Robinson buffer | 567 | 0-100 mg/mL | - | 2.99 x 10⁵ |

| Copper (Cu²⁺) | UVC Suppression | 509 | 5.0 x 10⁻⁹ - 1.0 x 10⁻⁶ M | 3.4 nM | - |

| Ibuprofen | Ion-Pair Complex | 562 | 10-90 µg/mL | - | 1.36 x 10³ |

| Nystatin | Ion-Pair Complex | 566 | 2-40 µg/mL | - | 7.59 x 10³ |

| Meclozine HCl | Ion-Associate (C2R) | 524 | up to 2.6 mg/mL | - | - |

| Papaverine HCl | Ion-Associate (C2R) | 528 | up to 1.37 mg/mL | - | - |

Chromotrope 2R has been identified as a potent sensitizer (B1316253) in chemiluminescence (CL) reactions, particularly those involving acidic potassium permanganate (B83412) (KMnO₄). ijcce.ac.irresearchgate.net The weak CL intensity observed in the reaction between an analyte and acidic KMnO₄ can be significantly increased by the presence of Chromotrope 2R. researchgate.netx-mol.net This synergistic effect has been harnessed to develop highly sensitive methods for determining various analytes, including pharmaceuticals like naproxen, naltrexone, codeine, and pholcodine. ijcce.ac.irresearchgate.net Among several dyes tested, Chromotrope 2R consistently produced the highest signal and signal-to-background ratio, establishing its superiority as a sensitizer in these systems. ijcce.ac.irresearchgate.net

The table below presents research findings on the CL determination of various analytes using Chromotrope 2R as a sensitizer.

| Analyte | CL System | Linear Dynamic Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) (%) |

| Naproxen | Acidic KMnO₄ / C2R | 23–4600 µg/mL | 4.7 µg/mL | 4.8 |

| Naltrexone | Acidic KMnO₄ / C2R | 1.3–238.7 µg/mL | 0.1 µg/mL | 5.9 |

| Codeine | Acidic KMnO₄ / C2R | 5.0 x 10⁻⁶ - 4.0 x 10⁻³ mol/L | 1.6 x 10⁻⁶ mol/L | 4.7 |

| Pholcodine | Acidic KMnO₄ / C2R | 1.0 x 10⁻⁵ - 1.0 x 10⁻³ mol/L | 3.4 x 10⁻⁶ mol/L | 3.8 |

The enhancement effect of Chromotrope 2R in acidic potassium permanganate CL systems is attributed to its interaction with the manganese species involved in the reaction. ijcce.ac.irijcce.ac.ir The proposed mechanism suggests that the oxidation of analytes by permanganate produces intermediate radical species. acs.org These transient species then react with manganese(III) to generate the excited-state manganese(II)*, which is the source of the light emission. acs.org

Studies involving UV-Vis, fluorescence, and CL spectra indicate that Chromotrope 2R reacts with potassium permanganate to form and stabilize a Mn(III)-dye complex. ijcce.ac.irijcce.ac.ir This stabilization makes the production of the excited emitter more accessible, thereby increasing the intensity of the emitted light. ijcce.ac.irijcce.ac.ir This sensitizing effect is particularly effective for determining compounds that contain carboxylic acid or tertiary amine functional groups. ijcce.ac.ir

To enhance the sensitivity and selectivity of analytical methods for Chromotrope 2R, especially in complex matrices, microextraction and preconcentration techniques are employed. A particularly effective and environmentally friendly approach is the use of deep eutectic solvents (DES) for liquid-phase microextraction. tandfonline.comx-mol.net This method has been successfully used to separate and preconcentrate trace amounts of Chromotrope 2R from water, detergent, and food samples prior to spectrophotometric analysis. tandfonline.comtandfonline.com

The process involves optimizing several analytical parameters, including the pH of the sample, the volume of the DES, and the sample volume. tandfonline.comtandfonline.com For Chromotrope 2R, quantitative recovery is typically achieved at a pH of 3.0. tandfonline.comx-mol.nettandfonline.com A common DES used for this purpose is a mixture of decanoic acid and tetra-n-butylammonium bromide. tandfonline.comx-mol.net This strategy effectively isolates the dye from interfering matrix components, leading to a lower limit of detection. tandfonline.comresearchgate.net Another approach involves vortex-assisted dispersive solid-phase microextraction (VA-D-μ-SPE) using nickel ferrite (B1171679) nanoparticles (NiFe₂O₄ NPs) as an efficient sorbent for Chromotrope 2R in aqueous media.

| Parameter | Finding | Reference |

| Extraction Method | Deep Eutectic Solvent (DES)-based liquid phase microextraction | tandfonline.com |

| Sorbent (Solid Phase) | Nickel Ferrite Nanoparticles (NiFe₂O₄ NPs) | |

| DES Composition | Decanoic acid and tetra-n-butylammonium bromide (1:3 molar ratio) | tandfonline.comx-mol.net |

| Optimal pH | 3.0 | tandfonline.comx-mol.net |

| Limit of Detection (DES) | 5.4 µg/L | tandfonline.comtandfonline.com |

| Adsorption Isotherm (NiFe₂O₄) | Freundlich model (R² = 0.9958) | |

| Adsorption Kinetics (NiFe₂O₄) | Pseudo-second-order model (R² = 0.9962) | |

| Max Adsorption Capacity (qm) | 151.5 mg/g | |

| Sample Recovery (VA-D-μ-SPE) | 92.6–102.4% |

Chemiluminescence-Based Detection Systems

Sensitization Mechanisms in Chemiluminescence Reactions

Electrochemical Sensor Design and Characterization

The field of electrochemical sensors has also utilized Chromotrope 2R, primarily by incorporating it into the sensor's structure to enhance detection capabilities. nih.govmdpi.com These sensors are valued for their portability, sensitivity, and rapid response times. rsc.org

Research has focused on creating molecularly imprinted polymers (MIPs) for highly selective analyte detection. In one such application, a layered electrochemical impedimetric sensor was designed for the detection of the cytokine IL-1β. nih.gov This sensor featured an underlayer of poly(o-phenylenediamine) and an upper layer of poly(chromotrope 2R) that was imprinted with the IL-1β template molecule. nih.gov This design resulted in a very low limit of detection of 0.23 pg/mL and demonstrated good selectivity against other cytokine proteins. nih.gov

Similarly, a related compound, Chromotrope FB, was used to create a modified pencil graphite (B72142) electrode for the signal-enhanced electrochemical determination of quercetin. The polymer, poly(chromotrope fb), was electropolymerized onto the electrode surface, creating a platform that was highly sensitive to the oxidation of quercetin. acs.org This demonstrates the potential of the chromotrope family of dyes in fabricating advanced electrochemical sensing platforms. acs.org The characterization of such modified electrodes typically involves techniques like cyclic voltammetry, electrochemical impedance spectroscopy, and scanning electron microscopy to confirm the successful modification and to understand the electrochemical behavior. acs.org

Electrode Modification Strategies

The modification of electrode surfaces is a key strategy in electrochemical sensor development to enhance sensitivity, selectivity, and stability. Chromotrope 2R has been successfully employed in various electrode modification techniques, often involving its polymerization to form a stable and electroactive film.

A common approach involves the electropolymerization of Chromotrope 2R onto the surface of a glassy carbon electrode (GCE). This process creates a poly(Chromotrope 2R) film that enhances the electrocatalytic activity of the electrode. For instance, a poly(Chromotrope 2R) modified activated glassy carbon electrode (PCHAGCE) has been developed for the simultaneous detection of ranitidine (B14927) and metronidazole. jfda-online.com The modification involves cyclically sweeping the potential of an activated GCE in a solution containing Chromotrope 2R, resulting in the formation of a stable polymer film. jfda-online.com

Another strategy involves the use of composite materials. For example, a poly(Chromotrope 2R) film has been used in conjunction with other materials to create sensors with improved performance. In one study, a double layer of poly(o-phenylenediamine) and poly(Chromotrope 2R) was fabricated on a screen-printed carbon electrode (SPCE) for the detection of the cytokine interleukin-1β. nih.gov This layered approach combines the properties of both polymers to create a more effective sensing interface.

The choice of electrode material is also crucial. While glassy carbon electrodes are common, other materials like pencil graphite electrodes have also been modified with poly(Chromotrope fb), a derivative of Chromotrope 2R, for the determination of quercetin. acs.org This demonstrates the versatility of Chromotrope 2R and its derivatives in modifying various carbon-based electrodes.

The table below summarizes different electrode modification strategies involving Chromotrope 2R and its derivatives.

| Electrode Type | Modifier | Analyte | Key Feature |

| Activated Glassy Carbon Electrode (GCE) | Poly(Chromotrope 2B) | Ranitidine and Metronidazole | Enhanced electrocatalytic activity and peak separation. jfda-online.com |

| Screen-Printed Carbon Electrode (SPCE) | Poly(o-phenylenediamine) and Poly(Chromotrope 2R) double layer | Interleukin-1β | Layered composition for improved sensitivity. nih.gov |

| Activated Pencil Graphite Electrode (aPGE) | Poly(chromotrope fb) | Quercetin | High sensitivity and wide linear range. acs.org |

| Anodized Glassy Carbon Electrode (AGCE) | 2-(phenylazo) chromotropic acid conducting polymer | Hydroquinone (B1673460) and Catechol | Good electrocatalytic activity and reversibility. researchgate.net |

Electrocatalytic Activity and Redox Behavior

Chromotrope 2R exhibits significant electrocatalytic activity, which is central to its application in chemical sensors. The redox behavior of Chromotrope 2R, typically involving the reversible or quasi-reversible oxidation and reduction of its azo group (-N=N-), allows it to facilitate the electron transfer of other molecules at the electrode surface.

The electrocatalytic properties of a poly(Chromotrope 2R) modified electrode are evident in its ability to lower the overpotential and enhance the peak currents of target analytes. For example, a poly(Chromotrope 2B) modified activated glassy carbon electrode (PCHAGCE) demonstrated excellent electrocatalytic activity towards the reduction of both ranitidine and metronidazole. jfda-online.com The modification resulted in a significant increase in the peak-to-peak separation for the simultaneous detection of these two compounds, making their individual quantification possible. jfda-online.com

Similarly, a sensor using a 2-(phenylazo) chromotropic acid conducting polymer on an anodized glassy carbon electrode showed good electrocatalytic activity and reversibility for the redox reactions of hydroquinone and catechol. researchgate.net The redox process of the polymer film itself is believed to involve the transformation between naphthoquinone and naphthol moieties. researchgate.net

The interaction of Chromotrope 2R with biomolecules also influences its redox behavior. Studies have shown that in the presence of DNA, the oxidative peak current of Chromotrope 2R decreases, and the peak potential shifts negatively, indicating an interaction. researchgate.net This phenomenon has been attributed to the formation of a new, electrochemically non-active complex between Chromotrope 2R and the biomolecule, which reduces the concentration of free, electroactive Chromotrope 2R. nih.gov This principle has been utilized for the detection of proteins like human serum albumin. nih.gov

The table below details the redox behavior and electrocatalytic activity of Chromotrope 2R in different sensor systems.

| Electrode System | Analyte | Redox Behavior/Electrocatalytic Effect |

| Poly(Chromotrope 2B) modified activated GCE | Ranitidine and Metronidazole | Increased peak separation from ~0.1 V to ~0.55 V, enabling simultaneous detection. jfda-online.com |

| 2-(phenylazo) chromotropic acid polymer modified AGCE | Hydroquinone and Catechol | Well-resolved oxidation peaks with a separation of 0.1 V. researchgate.net |

| Glassy Carbon Electrode | DNA | Decrease in oxidative peak current and negative shift in potential upon interaction. researchgate.net |

| Hanging Mercury Drop Electrode | Human Serum Albumin (HSA) | Formation of a non-active complex with HSA, leading to a decrease in the reductive peak current of Chromotrope 2R. nih.gov |

Molecularly Imprinted Polymer (MIP) Integration in Sensor Platforms

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites for a specific target molecule. mdpi.commdpi.com The integration of MIPs with electrochemical sensors offers a powerful approach to enhance selectivity. mdpi.com Chromotrope 2R has been utilized as a functional monomer in the development of MIP-based sensors.

A notable application is the development of an electrochemical impedimetric sensor for the detection of the cytokine interleukin-1β (IL-1β). nih.gov In this sensor, a double layer of poly(o-phenylenediamine) and poly(Chromotrope 2R) with IL-1β imprints was electropolymerized onto a screen-printed carbon electrode. nih.govnih.gov The Chromotrope 2R-containing polymer layer serves as the MIP, creating specific binding cavities for the IL-1β template molecule.

The fabrication process involves the electropolymerization of the monomers in the presence of the template molecule (IL-1β). nih.gov After polymerization, the template is removed, leaving behind recognition sites that are complementary in shape, size, and functional group orientation to the target analyte. The binding of the analyte to these sites can then be detected by electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). nih.gov

This MIP-based sensor demonstrated high sensitivity, with a limit of detection of 0.23 pg/mL for IL-1β, and high selectivity against other proteins like IL-6, TNF-α, and IL-1α. nih.govnih.gov The successful integration of a Chromotrope 2R-based MIP on an electrochemical platform highlights its potential for creating highly selective and sensitive biosensors for complex biological molecules. nih.gov

The table below outlines the key aspects of the MIP-based sensor utilizing Chromotrope 2R.

| Sensor Component | Target Analyte | Principle of Detection | Key Performance Metric |

| Poly(o-phenylenediamine) and Poly(Chromotrope 2R) MIP on SPCE | Interleukin-1β (IL-1β) | Electrochemical impedimetric detection of IL-1β binding to imprinted cavities. nih.gov | Limit of Detection: 0.23 pg/mL. nih.gov |

Environmental Remediation and Degradation Research

Adsorption Processes for Dye Removal

Adsorption is a widely studied, cost-effective, and efficient method for removing dyes like Chromotrope 2R from aqueous solutions. neptjournal.comarabjchem.org The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material. Research has focused on developing novel, inexpensive adsorbents and understanding the underlying mechanisms and optimal conditions for dye removal.

Development of Novel Adsorbent Materials

A variety of materials have been investigated for their potential to adsorb Chromotrope 2R, with a significant focus on low-cost adsorbents derived from agricultural waste and advanced carbon materials.

Activated Carbons from Plant Waste: Activated carbons prepared from various plant-based precursors have proven effective. Materials derived from Salvadora persica leaves, both as activated carbon (ACSP) and coated with polyvinyl alcohol (PVAC-SP), have been successfully used. neptjournal.com The PVAC-SP showed a higher maximum adsorption of 92.7% compared to 71.3% for ACSP. neptjournal.com Other agricultural residues, such as amla seeds, have also been converted into non-conventional low-cost adsorbents for Chromotrope 2R removal. researchgate.net Studies have also utilized activated carbons from the seeds of various plants, comparing their efficiency to commercial activated carbon. arabjchem.org

Carbon Xerogels: Activated carbon xerogels (ACXs) are another class of effective adsorbents. researchgate.net These materials possess a well-developed surface area and a hierarchical pore system that can be modulated during synthesis, making them suitable for capturing dye molecules. researchgate.net

Modified Mesoporous Carbons: Ordered mesoporous carbons (OMCs) modified with metal ions have shown enhanced adsorption capabilities. A lanthanum(III)-grafted OMC was synthesized and successfully used for the adsorption of Chromotrope 2R from aqueous solutions. researchgate.net

Nanoparticles: Nanomaterials, such as nickel ferrite (B1171679) (NiFe2O4) nanoparticles, have been employed as efficient sorbents in a process called vortex-assisted dispersive solid-phase microextraction for the pre-concentration and removal of Chromotrope 2R.

Adsorption Isotherm Modeling and Kinetic Analysis

To understand the interaction between Chromotrope 2R and adsorbent surfaces, researchers employ isotherm and kinetic models.

Adsorption Isotherm Modeling: The equilibrium data of Chromotrope 2R adsorption are frequently analyzed using the Langmuir and Freundlich isotherm models. neptjournal.comarabjchem.orgresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. arabjchem.org For instance, the adsorption of Chromotrope 2R onto activated carbons from Salvadora persica and various other plant seeds fit well with both Langmuir and Freundlich models. neptjournal.comarabjchem.org Nickel ferrite nanoparticles showed a better fit to the Freundlich model with a maximum adsorption capacity (qm) of 151.5 mg/g.

Kinetic Analysis: The rate of adsorption is often best described by the pseudo-second-order kinetic model. neptjournal.comarabjchem.org This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. neptjournal.com Studies on activated carbon from Salvadora persica, pectin-graft-copolymer composites, and nickel ferrite nanoparticles all reported that the adsorption kinetics were well-described by the pseudo-second-order model. neptjournal.comsjbas.com.ng

| Adsorbent | Best Fit Isotherm Model | Max. Adsorption Capacity (mg/g) | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Polyvinyl alcohol coated carbon from Salvadora persica (PVAC-SP) | Langmuir, Freundlich | 9.27 | Pseudo-second-order | neptjournal.com |

| Activated carbon from Salvadora persica (ACSP) | Langmuir, Freundlich | 7.13 | Pseudo-second-order | neptjournal.com |

| Nickel Ferrite (NiFe2O4) Nanoparticles | Freundlich | 151.5 | Pseudo-second-order | |

| Activated Syzygium cumini carbon (ASC) | Langmuir, Redlich-Peterson | Not Specified | Pseudo-second-order | arabjchem.orgresearchgate.net |

| Pec-g-poly(METAC-co-AMPS)/MMT Composite | Freundlich | 74.99 | Pseudo-second-order | sjbas.com.ng |

Parametric Optimization of Adsorption Efficiency (pH, Temperature, Adsorbent Dose)

The efficiency of Chromotrope 2R adsorption is highly dependent on several operational parameters.

Effect of pH: The pH of the solution is a critical parameter that influences the surface charge of the adsorbent and the ionization state of the dye molecule. arabjchem.orgwordpress.com For many adsorbents, including activated carbons derived from various seeds, the optimal pH for Chromotrope 2R removal was found to be acidic, around pH 2.0. arabjchem.orgresearchgate.net This is because at lower pH, the adsorbent surface may be positively charged, enhancing the electrostatic attraction with the anionic dye. Conversely, a study using polyvinyl alcohol-coated activated carbon reported the most effective removal at pH 8. neptjournal.com

Effect of Adsorbent Dose: Generally, the percentage of dye removal increases with an increase in the adsorbent dose due to the greater availability of active adsorption sites. neptjournal.comarabjchem.org However, the amount of dye adsorbed per unit mass of the adsorbent tends to decrease as the dose increases. arabjchem.org

Effect of Temperature: The influence of temperature indicates the thermodynamic nature of the adsorption process. For example, the removal of Chromotrope 2R using activated carbon xerogels was found to decrease as the temperature increased from 298 to 323 K, suggesting an exothermic adsorption process. researchgate.net

| Adsorbent | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Activated carbons from various plant seeds | ~2.0 | 30 | arabjchem.org |

| Polyvinyl alcohol coated carbon (PVAC-SP) | 8 | Not Specified | neptjournal.com |

| Activated carbon xerogels (ACXs) | Not Specified | 25 (Exothermic process) | researchgate.net |

Catalytic Degradation and Decolorization

Catalytic processes, particularly heterogeneous catalysis and advanced oxidation processes (AOPs), offer a promising alternative to adsorption by degrading the complex dye molecule into simpler, less harmful compounds. researcher.liferesearchgate.net

Heterogeneous Catalysis for Oxidative Degradation

Heterogeneous catalysis involves the use of a solid catalyst to accelerate the degradation of pollutants in a different phase (typically aqueous).

Gold-Based Nanocomposites: A gold-doped nanocomposite, Au(Salen)@CC, has been shown to be highly effective for the oxidative degradation of Chromotrope 2R in the presence of hydrogen peroxide (H₂O₂). Under optimized conditions (5 g/L catalyst load at 50°C), this catalyst achieved 98.78% degradation of the dye within 55 minutes. The degradation proceeds via the cleavage of the azo group, followed by the breakdown of aromatic intermediates. researchgate.net The kinetics of this degradation follow a pseudo-first-order model.

Polyoxometalate-Based Catalysts: A recyclable hybrid material, molybdovanadophosphoric acid immobilized on kaolin (B608303) (MVPA/Kaolin), has been synthesized for the catalytic oxidation of Chromotrope 2R. researcher.life This Keggin-type catalyst achieved a 99.1% conversion at 60°C under normal pressure, degrading the dye into final products like malonic acid and oxalic acid. researcher.life The catalyst demonstrated good reusability for up to six cycles. researcher.life

Clay-Based Catalysts: Montmorillonite-Cu(II)ethylenediamine (MMTK10-Cu(en)2) has been used as a catalyst for the decolorization of Chromotrope 2R with H₂O₂. researchgate.net The efficiency of this process was found to increase with increasing concentrations of H₂O₂ and the dye, as well as with temperature. researchgate.net

| Catalyst | Oxidant | Degradation Efficiency (%) | Time (min) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Au(Salen)@CC | H₂O₂ | 98.78 | 55 | 50 | |

| MVPA/Kaolin | H₂O₂ | 99.1 | 60 | 60 | researcher.liferesearchgate.net |

| MMTK10-Cu(en)2 | H₂O₂ | Complete removal | 15 | 30 | researchgate.net |

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a broad range of organic pollutants. mdpi.comijcce.ac.ir

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) and its photo-assisted variant, the photo-Fenton process, are effective AOPs for dye degradation. mdpi.commdpi.com The reaction between ferrous ions (Fe²⁺) and hydrogen peroxide generates hydroxyl radicals that attack the Chromotrope 2R molecule. mdpi.com The process is highly pH-dependent, with an acidic medium (pH ~2.5-3.0) generally being optimal for hydroxyl radical production. mdpi.commdpi.com At higher pH, the catalytic activity decreases due to the precipitation of iron hydroxides. mdpi.com The addition of redox mediators like 3-hydroxyanthranilic acid has been shown to enhance the decolorization kinetics in Fenton processes by promoting the reduction of Fe³⁺ back to Fe²⁺, thereby improving the generation of reactive oxygen species. mdpi.com

Mechanism of Dye Degradation and Product Analysis

The environmental remediation of water contaminated with Chromotrope 2R primarily involves Advanced Oxidation Processes (AOPs). These methods are designed to break down the complex and persistent structure of the azo dye into simpler, less harmful substances. The fundamental mechanism underlying the degradation of Chromotrope 2R is the cleavage of its primary chromophore, the azo bond (–N=N–), as well as the breakdown of its aromatic rings and the removal of its functional groups, such as hydroxyl (–OH) and sulfonic acid (–SO₃H). scbt.com

The degradation process is typically initiated by highly reactive species, most notably hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals attack the dye molecule at multiple sites, leading to a cascade of oxidative reactions. The initial attack often occurs at the azo linkage, which is a point of high electron density, leading to its cleavage. scbt.com This step is responsible for the rapid decolorization of the dye solution, as the chromophoric system is destroyed.

Following the initial cleavage, a variety of intermediate organic molecules are formed. Research has shown that the degradation pathway proceeds through the breakdown of the naphthalene (B1677914) and benzene (B151609) ring structures of the parent dye molecule. researchgate.net This process involves the opening of the aromatic rings and the subsequent oxidation of the resulting aliphatic chains.

Several studies utilizing different catalytic systems have identified a common set of low-molecular-weight carboxylic acids as the main degradation byproducts. For instance, in the presence of a gold-doped nanocomposite catalyst and hydrogen peroxide, Chromotrope 2R degrades into intermediates that are further mineralized. Similarly, the use of molybdovanadophosphoric acid immobilized on kaolin for catalytic oxidation also yields simple organic acids as final products. researcher.liferesearchgate.net

The ultimate goal of the degradation process is the complete mineralization of the dye molecule into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) from the sulfonic acid and azo groups, respectively. The efficiency and the specific pathway of degradation can be influenced by various operational parameters, including the type of catalyst, pH of the solution, temperature, and the concentration of the oxidizing agent. researcher.liferesearchgate.netresearchgate.net

Degradation Products

Analysis of the reaction mixture during the degradation of Chromotrope 2R has led to the identification of several intermediate and final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used for the identification of these compounds. researcher.liferesearchgate.netresearchgate.net

The table below summarizes the degradation products identified in various research studies.

| Degradation Product | Formula | Analytical Method | Reference |

| Oxalacetic Acid | C₄H₄O₅ | GC-MS | researchgate.net |

| Malonic Acid | C₃H₄O₄ | GC-MS | researcher.liferesearchgate.netresearchgate.net |

| Oxalic Acid | C₂H₂O₄ | GC-MS | researcher.liferesearchgate.netresearchgate.net |

| Oxamic Acid | C₂H₃NO₃ | GC-MS | researchgate.net |

Interactions with Biomolecules and Bioanalytical Probes

Mechanistic Studies of Protein-Dye Interactions

Chromotrope 2R's ability to interact with proteins forms the basis of its use in protein quantification assays. Mechanistic studies reveal that the dye binds to proteins, leading to the formation of a protein-dye complex. This interaction induces a noticeable shift in the dye's maximum absorption wavelength.

In an acidic environment, typically around a pH of 2.7 maintained by a Britton-Robinson buffer, Chromotrope 2R reacts with proteins. mdpi.org The dye itself exhibits a pale red color with a maximum absorption peak at approximately 501.6 nm. mdpi.org Upon binding to proteins, such as Bovine Serum Albumin (BSA), the resulting complex turns a deep red, and the absorption peak shifts to 567 nm, a phenomenon known as a red shift of 65 nm. mdpi.org This significant spectral change allows for the spectrophotometric determination of protein concentrations. mdpi.org

The interaction is rapid, occurring in less than 20 minutes at room temperature, and the resulting complex remains stable for at least two hours. mdpi.org The sensitivity of this interaction is influenced by temperature, with higher temperatures leading to increased sensitivity. mdpi.org The presence of certain surfactants can also affect the interaction; cationic surfactants like CPB can enhance the absorbance, while neutral and anionic surfactants tend to reduce it. mdpi.org The nature of the interaction is primarily electrostatic, occurring between the sulfonate groups of the anionic dye and the positively charged groups of basic proteins. targetmol.combio-connect.nl

Application as Chromogenic Analytical Probes for Quantification

The distinct color change and spectral shift that occur upon Chromotrope 2R's interaction with proteins make it a valuable chromogenic analytical probe for protein quantification. targetmol.combio-connect.nlmedchemexpress.comgspchem.com This application is particularly effective for basic proteins, which are stained red by the dye. medchemexpress.comgspchem.com The method is noted for its sensitivity and accuracy, with a molar absorptivity of the BSA-Chromotrope 2R complex calculated to be 2.99×10^5 L·mol⁻¹·cm⁻¹. mdpi.org The linear range for protein determination is reported to be 0-100 mg/ml, allowing for the quantification of trace amounts of protein with good reproducibility. mdpi.org

An advantage of using Chromotrope 2R for protein assays is that the reagent does not adsorb to the walls of glass containers, which simplifies the procedure and improves reliability compared to other dye-binding methods. mdpi.org

Beyond simple protein quantification, Chromotrope 2R has been investigated as a sensitizer (B1316253) in chemiluminescence (CL) reactions for the determination of various compounds. ijcce.ac.ir For instance, it enhances the CL reaction of acidic potassium permanganate (B83412) with drugs like codeine and pholcodine. ijcce.ac.ir The proposed mechanism involves the formation of a stabilized Mn(III)-dye complex, which facilitates the production of excited ions and increases the emitted light intensity. ijcce.ac.ir Among several dyes tested, Chromotrope 2R was found to have the most significant sensitizing effect. ijcce.ac.ir

Table 1: Spectrophotometric Data for Chromotrope 2R and its Protein Complex

| Analyte | Maximum Absorption Wavelength (λmax) | Color | Molar Absorptivity (ε) |

| Chromotrope 2R | 501.6 nm mdpi.org | Pale Red mdpi.org | Not specified |

| Chromotrope 2R-BSA Complex | 567 nm mdpi.org | Deep Red mdpi.org | 2.99×10^5 L·mol⁻¹·cm⁻¹ mdpi.org |

Affinity for Biological Membrane Components (e.g., Phospholipids)

Chromotrope 2R exhibits a high affinity for phospholipids (B1166683), which are primary components of biological membranes. gspchem.com This property makes it a useful stain in histological applications for visualizing structures rich in these lipids, such as mitochondrial and endoplasmic reticulum membranes. gspchem.com

The interaction with membrane components is influenced by the physicochemical properties of the environment, particularly pH. acs.orgmdpi.com Studies involving polyelectrolyte multilayer films, which mimic aspects of biological membranes, have shown that the incorporation of the anionic Chromotrope 2R is pH-dependent. mdpi.com At pH values below 5, where the film possesses a net positive charge, the incorporation of the negatively charged Chromotrope 2R is significantly enhanced. mdpi.com This suggests that electrostatic interactions play a crucial role in the dye's association with membrane-like structures. mdpi.com

The plasma membrane's inner leaflet is rich in acidic phospholipids like phosphatidylserine, which carry a negative charge. frontiersin.org The interaction between charged molecules and these membrane components is fundamental to many cellular processes. frontiersin.orgmdpi.com While direct mechanistic studies on Chromotrope 2R's interaction with specific phospholipid types are not detailed in the provided context, its established affinity for phospholipids in general underpins its utility in staining cellular organelles. gspchem.com

Material Science Applications and Thin Film Research

Fabrication Techniques for Chromotrope 2R Thin Films

The primary method for fabricating Chromotrope 2R thin films is the spin coating technique . This process allows for the creation of uniform films with controllable thickness.

The fabrication process begins with the preparation of a Chromotrope 2R solution. The dye, with a purity of 99%, is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF), to achieve a specific concentration, typically around 10 mg/ml. This solution is then applied to a substrate. Common substrates include optically flat quartz or glass, which are meticulously cleaned prior to deposition to ensure proper adhesion and film quality.

During the spin coating process, the substrate is rotated at high speeds while the CHR solution is dispensed onto its center. The centrifugal force causes the solution to spread evenly across the surface, and the excess is spun off. The solvent evaporates, leaving behind a solid thin film of Chromotrope 2R. The thickness of the film can be precisely controlled by adjusting parameters such as the spin speed, acceleration, and the concentration of the solution. Films of varying thicknesses are often prepared to study the thickness-dependent properties of the material.

Structural and Morphological Characterization of Films (e.g., XRD, DTA)

The structural and morphological properties of Chromotrope 2R thin films are crucial for understanding their behavior in devices. These characteristics are primarily investigated using X-ray diffraction (XRD) and Differential Thermal Analysis (DTA).

X-ray Diffraction (XRD) analysis of both Chromotrope 2R powder and its thin film form has revealed a polycrystalline structure. dntb.gov.ua The crystalline system has been identified as triclinic. dntb.gov.ua In the thin film configuration, a preferred orientation is observed along the (1 1 4) plane. dntb.gov.ua The analysis of the XRD patterns allows for the calculation of Miller indices (hkl) for the diffraction lines, providing detailed insight into the crystal structure.

Differential Thermal Analysis (DTA) is employed to study the thermal behavior of Chromotrope 2R. DTA thermograms of CHR powder are typically recorded in a temperature range of 25-350°C at various heating rates. dntb.gov.ua This analysis helps in understanding the material's thermal stability and any phase transitions that may occur upon heating.

The combination of these techniques provides a comprehensive understanding of the material's solid-state structure. The polycrystalline nature and specific orientation of the thin films have significant implications for their electronic and optical properties.

Optical and Electronic Properties of Material Systems

The optical and electronic properties of Chromotrope 2R thin films are key to their potential applications in electronic and optoelectronic devices. These properties are investigated as a function of film thickness, temperature, and frequency.

Optical Properties: Spectrophotometric measurements of transmittance and reflectance are used to determine the optical parameters of CHR thin films. The films generally exhibit high transmittance, often exceeding 90%, in the near-infrared (NIR) region (λ > 800 nm). dntb.gov.ua In the UV-visible region (λ < 800 nm), the intensity of absorption peaks increases with film thickness. dntb.gov.ua These absorption bands are attributed to π-π* and n-π* molecular transitions. dntb.gov.ua

The optical energy gap (Eg) of Chromotrope 2R thin films is a critical parameter. Studies have shown that the type of optical transition is an indirect allowed transition. capes.gov.br The indirect optical energy gap has been observed to decrease with increasing annealing temperature, a phenomenon attributed to the enhanced crystallinity of the films. dntb.gov.ua

Electronic Properties: The electrical properties of Chromotrope 2R have been investigated in both pellet and thin film forms. The material exhibits semiconducting behavior. capes.gov.br The dark conductivity (both DC and AC) and dielectric properties are studied over a range of frequencies (typically 100 Hz to 5 MHz) and temperatures (e.g., 293-423 K). researchgate.netresearchgate.net

The AC conductivity (σ_ac_) is found to be dependent on both temperature and frequency, with a stronger dependence at higher temperatures and lower frequencies. researchgate.netresearchgate.net The relationship generally follows Jonscher's universal power law (σ_ac_(ω) = Aω^s, where s < 1). researchgate.net The dominant conduction mechanism for charge carrier transport in Chromotrope 2R has been identified as the correlated barrier hopping (CBH) model, involving a single polaron process. researchgate.netresearchgate.net

The DC conductivity (σ_dc_) has been measured for both as-deposited and annealed films. The results often fit the Arrhenius equation, allowing for the calculation of activation energies at different frequencies. researchgate.net Heating the deposited films can lead to more stable electrical properties. researchgate.net

The dielectric properties , specifically the dielectric constant (ε₁) and dielectric loss (ε₂), are also frequency and temperature-dependent. researchgate.netresearchgate.net Both ε₁ and ε₂ tend to increase with temperature and decrease with increasing frequency. researchgate.net This behavior suggests that the Chromotrope 2R samples exist in a molecular dipole form. researchgate.net

The following tables summarize key research findings on the properties of Chromotrope 2R thin films.

| Parameter | Finding | Citation |

| Crystal Structure | Polycrystalline with a triclinic phase | dntb.gov.ua |

| Preferred Orientation | (1 1 4) plane | dntb.gov.ua |

| Optical Transmittance | > 90% in the NIR region (λ > 800 nm) | dntb.gov.ua |

| Optical Transition | Indirect allowed transition | capes.gov.br |

| AC Conduction Mechanism | Correlated Barrier Hopping (CBH) model | researchgate.netresearchgate.net |

| Property | Temperature Dependence | Frequency Dependence | Citation |

| AC Conductivity (σ_ac) | Increases with temperature | Increases with frequency | researchgate.netresearchgate.net |

| Dielectric Constant (ε₁) | Increases with temperature | Decreases with frequency | researchgate.net |

| Dielectric Loss (ε₂) | Increases with temperature | Decreases with frequency | researchgate.net |

Corrosion Inhibition Studies

Inhibitory Mechanisms on Metal Surfaces

The primary mechanism by which Chromotrope 2R inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier. researchgate.netacs.org This barrier isolates the metal from the corrosive environment, thereby hindering the electrochemical reactions that lead to degradation. researchgate.netacs.org The adsorption process involves the interaction of the inhibitor's functional groups with the metal.

Studies on mild steel in acidic solutions, such as 1.0 M sulfuric acid, have shown that Chromotrope 2R functions as a mixed-type inhibitor with a predominant anodic effect. acs.org This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, but its effect on the anodic reaction is more pronounced. acs.org The inhibitor molecules, containing heteroatoms like oxygen and nitrogen, as well as π-electrons in the aromatic rings, can interact with the metal surface through donor-acceptor interactions. encyclopedia.pubacs.org These interactions can be a combination of electrostatic attraction (physisorption) and the formation of coordinate bonds (chemisorption). encyclopedia.pubresearchcommons.org The presence of lone pair electrons on the oxygen and nitrogen atoms, along with the delocalized π-electrons of the naphthalene (B1677914) and benzene (B151609) rings, facilitates the adsorption process onto the vacant d-orbitals of the metal atoms. encyclopedia.pub

The effectiveness of the inhibition increases with the concentration of Chromotrope 2R, as a higher concentration leads to greater surface coverage by the inhibitor molecules. researchgate.netacs.org However, the inhibition efficiency tends to decrease with rising temperature, suggesting that the adsorption process is predominantly physical in nature (physisorption). acs.orgmdpi.com At higher temperatures, the adsorbed inhibitor molecules have a tendency to desorb from the metal surface. mdpi.com

Electrochemical and Spectroscopic Characterization of Inhibitor Films

Electrochemical techniques are pivotal in characterizing the protective film formed by Chromotrope 2R. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed methods. acs.orgnih.gov

Potentiodynamic Polarization (PDP): PDP studies reveal that the addition of Chromotrope 2R to a corrosive medium shifts the corrosion potential (Ecorr) and reduces the corrosion current density (icorr). acs.orgnih.gov The shift in Ecorr indicates the type of inhibition. For Chromotrope 2R on mild steel in sulfuric acid, the displacement in Ecorr is less than 85 mV, confirming its role as a mixed-type inhibitor. acs.org The reduction in icorr signifies a decrease in the corrosion rate. acs.org

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide insights into the resistance and capacitance of the metal/solution interface. nih.gov In the presence of Chromotrope 2R, Nyquist plots typically show a single depressed capacitive loop, indicating that the corrosion process is primarily controlled by the charge transfer mechanism. acs.orgnih.gov The diameter of this semicircle increases with the inhibitor concentration, which corresponds to an increase in the charge transfer resistance (Rct). acs.orgmdpi.com This increased resistance signifies that the inhibitor film is hindering the transfer of charge at the interface, thereby protecting the metal. nih.govmdpi.com Concurrently, the double-layer capacitance (Cdl) values decrease, which can be attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer due to the adsorption of the inhibitor molecules. nih.gov

Spectroscopic Techniques: Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and UV-visible spectroscopy can be used to analyze the inhibitor film. researchgate.net FTIR can identify the functional groups of Chromotrope 2R that are involved in the adsorption process by observing shifts in their characteristic absorption bands. researchgate.netmdpi.com For instance, the stretching vibrations of C-N and -N=N- have been identified in the spectrum of Chromotrope 2R. researchgate.net UV-visible spectroscopy can confirm the formation of a complex between the metal ions and the inhibitor molecules. researchgate.net Scanning electron microscopy (SEM) provides visual evidence of the protective film, showing a smoother surface morphology on the inhibited metal compared to the pitted and corroded surface of the uninhibited metal. acs.orgnih.gov

The following table presents data from electrochemical studies on mild steel in 1.0 M H₂SO₄ with and without Chromotrope 2R.

| Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) | Cdl (µF/cm²) |

| Blank | -485 | 1120 | - | 45 | 120 |

| 50 | -478 | 270 | 75.9 | 180 | 85 |

| 100 | -472 | 160 | 85.7 | 300 | 60 |

| 150 | -468 | 110 | 90.2 | 420 | 45 |

| 200 | -465 | 80 | 92.9 | 550 | 30 |

Data compiled from studies on mild steel in 1.0 M H₂SO₄. researchgate.netacs.orgnih.gov

Adsorption Models and Thermodynamic Parameters of Inhibition

To understand the interaction between Chromotrope 2R and the metal surface, adsorption isotherms are studied. The Langmuir adsorption isotherm has been found to best describe the adsorption of Chromotrope 2R on mild steel in acidic solutions. researchgate.netacs.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. mdpi.com

The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that provides information about the nature of the adsorption process. It can be calculated from the adsorption equilibrium constant (Kads) obtained from the Langmuir isotherm. The negative values of ΔG°ads indicate that the adsorption of Chromotrope 2R is a spontaneous process. researchgate.net The magnitude of ΔG°ads helps to distinguish between physisorption and chemisorption. Generally, values around -20 kJ/mol or less negative are associated with physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). ikm.org.my For Chromotrope 2R, the calculated ΔG°ads values often fall in a range that suggests a combination of both physical and chemical adsorption. researchgate.netresearchgate.net

The enthalpy of adsorption (ΔH°ads) and entropy of adsorption (ΔS°ads) can also be determined by studying the effect of temperature on the inhibition process. A negative value for ΔH°ads indicates that the adsorption process is exothermic. The activation energy (Ea) for the corrosion process in the presence of the inhibitor is typically higher than in its absence, further supporting the formation of a protective barrier. mdpi.com

The following table summarizes the thermodynamic parameters for the adsorption of Chromotrope 2R on mild steel in 1.0 M H₂SO₄.

| Temperature (K) | Kads (L/mol) | ΔG°ads (kJ/mol) |

| 303 | 2.5 x 10⁴ | -35.8 |

| 313 | 1.8 x 10⁴ | -35.2 |

| 323 | 1.3 x 10⁴ | -34.6 |

| 333 | 0.9 x 10⁴ | -33.9 |

Data compiled from studies on mild steel in 1.0 M H₂SO₄. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications

Integration with Nanomaterials for Enhanced Performance

Research has demonstrated the use of nanomaterials as effective catalysts and sorbents in conjunction with Chromotrope 2R. For instance, nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been successfully employed as a sorbent for the pre-concentration of Chromotrope 2R from aqueous solutions, facilitating its subsequent colorimetric and fluorimetric determination. In another study, a gold-doped nanocomposite catalyst, Au(Salen)@CC, was used for the oxidative degradation of Chromotrope 2R. researchgate.net The integration of Chromotrope 2R with nanomaterials is also being explored for developing advanced sensors. For example, the interaction between Chromotrope 2R and copper ions (Cu2+) forms a coordination complex that exhibits suppressed degradation under UVC irradiation, a phenomenon that has been leveraged for the quantitative detection of trace copper ions. rsc.org

The following table summarizes the performance of various nanomaterials integrated with Chromotrope 2R for different applications.

| Nanomaterial | Application | Performance Metric | Result | Reference |

| Nickel Ferrite (NiFe2O4) NPs | Adsorbent for C2R | Maximum Adsorption Capacity (qm) | 151.5 mg/g | |

| Au(Salen)@CC | Catalytic Degradation of C2R | Degradation Efficiency | 98.68% | |

| Molybdovanadophosphoric acid on kaolin (B608303) (MVPA/Kaolin) | Catalytic Degradation of C2R | Conversion Rate | 99.1% | researchgate.netresearcher.life |

| AgFeO2@PPy/SiO2 | Catalytic Degradation of C2R | Degradation Percentage | 99.38% | researcher.life |

Advanced Spectroscopic and Computational Approaches

To gain a deeper understanding of the molecular structure, properties, and behavior of Chromotrope 2R, researchers are employing advanced spectroscopic and computational methods. Techniques such as Fourier-transform infrared (FT-IR), NIR FT-Raman, and UV-visible spectroscopy are used for detailed spectral analysis. researchgate.net

Computational studies, particularly those using Density Functional Theory (DFT), have become instrumental in this field. researchgate.networdpress.com DFT calculations help in optimizing the molecular geometry of Chromotrope 2R and predicting its vibrational spectra. researchgate.net These theoretical calculations, when compared with experimental data, provide valuable insights into the molecule's structure, such as identifying the predominant tautomeric form (hydrazone) in the solid state and understanding the role of hydrogen bonding. researchgate.net Torsional potential energy surface (PES) scans are also used to determine the most stable configuration of the molecule. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations are employed to predict the electronic spectra and the nature of electronic transitions, which are then correlated with experimental UV-visible spectra. researchgate.net These computational approaches are crucial for understanding the photophysical behavior of Chromotrope 2R, for instance, in layer-by-layer self-assembled films with polycations like poly(allylamine hydrochloride) (PAH). wordpress.com

Broader Applications in Chemical and Environmental Sciences

Beyond its traditional use as a biological stain, Chromotrope 2R is finding expanding applications in the chemical and environmental sciences. chemimpex.comontosight.aichemimpex.com

In analytical chemistry, it serves as a versatile reagent. It has been utilized in spectrophotometric methods for the determination of various substances, including cephalosporins, uranium, and proteins. ijcce.ac.ir A notable application is its use as a sensitizer (B1316253) in chemiluminescence (CL) reactions. ijcce.ac.irijcce.ac.irresearchgate.netx-mol.net Studies have shown that Chromotrope 2R can significantly enhance the CL signal in the reaction of acidic potassium permanganate (B83412) with certain analytes, such as codeine, pholcodine, naproxen, and naltrexone, leading to highly sensitive detection methods. ijcce.ac.irijcce.ac.irresearchgate.netx-mol.net

In environmental science, Chromotrope 2R is utilized in several key areas. It serves as a model pollutant in studies on wastewater treatment due to its persistence and complex structure. This allows researchers to evaluate the effectiveness of various degradation techniques, such as catalytic oxidation using novel catalysts. researchgate.netresearcher.life Furthermore, Chromotrope 2R is employed in environmental monitoring for the detection of pollutants. chemimpex.com For example, its interaction with certain metal ions allows for the development of sensitive detection methods for these contaminants in water samples. rsc.org The dye's colorimetric properties also make it useful for the determination of substances in environmental and pharmaceutical samples. researcher.life

The table below highlights some of the recent applications of Chromotrope 2R in chemical and environmental analysis.

| Application Area | Method | Analyte | Key Finding | Reference |

| Analytical Chemistry | Chemiluminescence Sensitizer | Codeine and Pholcodine | Chromotrope 2R significantly enhances the CL signal for sensitive detection. | ijcce.ac.irijcce.ac.ir |

| Analytical Chemistry | Chemiluminescence Sensitizer | Naproxen and Naltrexone | The dye acts as a synergistic agent in the CL system of acidic KMnO4. | researchgate.netx-mol.net |

| Environmental Monitoring | Colorimetric/Fluorimetric Detection | Chromotrope 2R in water | Pre-concentration with NiFe2O4 NPs allows for sensitive quantification. | |

| Environmental Monitoring | Suppressed Decolorization | Copper Ions (Cu2+) | Formation of a Cu2+–CR complex allows for trace detection of copper. | rsc.org |

| Wastewater Treatment | Catalytic Degradation | Chromotrope 2R | Efficient degradation achieved using catalysts like MVPA/Kaolin and AgFeO2@PPy/SiO2. | researchgate.netresearcher.life |

Q & A

Q. What are the standard protocols for preparing Chromotrope 2R solutions for histopathological staining, and how is specificity validated?